

Early Research and Discovery of Amotosalen (S-59): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen HCI (S-59) is a synthetic psoralen derivative developed for the ex vivo pathogen inactivation of blood components, specifically platelets and plasma. This technology, commercialized as the INTERCEPT™ Blood System, represents a proactive approach to blood safety, aiming to reduce the risk of transfusion-transmitted infections from a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes. The development of amotosalen was the result of extensive research into psoralen photochemistry to identify a compound with high affinity for nucleic acids and minimal interaction with other cellular components, thereby preserving the therapeutic efficacy of the treated blood products.[1] This technical guide provides an in-depth overview of the early research and discovery of amotosalen, focusing on its mechanism of action, preclinical efficacy, and toxicological evaluation.

Core Mechanism of Action

Amotosalen's pathogen-inactivating properties are based on its ability to cross-link nucleic acids upon photoactivation with ultraviolet A (UVA) light. The process is a two-step mechanism:

• Intercalation: **Amotosalen**, a planar tricyclic molecule, readily penetrates cellular and nuclear membranes and intercalates into the helical regions of DNA and RNA.[2] This initial binding is non-covalent.



 Photochemical Cross-linking: Upon illumination with UVA light (320-400 nm), amotosalen is photoactivated, forming covalent monoadducts and diadducts (cross-links) with pyrimidine bases (thymine, cytosine, and uracil).[2] This irreversible cross-linking of nucleic acid strands effectively blocks replication, transcription, and translation, thereby inactivating pathogens and leukocytes.[3]

This non-specific targeting of nucleic acids allows **amotosalen** to be effective against a wide range of pathogens without the need for prior identification.[2]

Experimental ProtocolsPathogen Inactivation Efficacy

The efficacy of **amotosalen** in inactivating pathogens was assessed by spiking platelet or plasma units with high titers of various pathogens and then measuring the reduction in infectivity after treatment.

General Protocol for Pathogen Inactivation Studies:

- Pathogen Preparation and Spiking: Viral, bacterial, or protozoan stocks of known titer were prepared. Platelet concentrates or plasma units were inoculated with the pathogen stock to achieve a high initial concentration (typically ≥10⁶ infectious units/mL).[3]
- Amotosalen Treatment: Amotosalen HCl was added to the spiked blood component to a final concentration of 150 μΜ.[4]
- UVA Illumination: The mixture was then exposed to a controlled dose of UVA light (typically 3 J/cm²).[4]
- Quantification of Pathogen Load: Samples were taken before and after UVA illumination to determine the pathogen titer.
 - Viral Titer Assay (Plaque Assay): For viruses, infectivity was typically measured using a
 plaque assay on a permissive cell line (e.g., Vero E6 cells for SARS-CoV-2).[5] Serial
 dilutions of the samples were added to cell monolayers, and after an incubation period, the
 number of plaque-forming units (PFU) was counted to determine the viral titer.[5]



- Bacterial Viability Assay (Colony Forming Unit CFU Assay): For bacteria, viability was
 assessed by plating serial dilutions of the samples onto appropriate agar plates. After
 incubation, the number of colonies was counted to determine the CFU/mL.[3]
- Log Reduction Calculation: The log reduction in pathogen titer was calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.

In Vitro Platelet Function Assays

A battery of in vitro assays was employed to evaluate the impact of **amotosalen** treatment on platelet function.

Platelet Aggregation Assay:

- Platelet-rich plasma or washed platelets were prepared from treated and untreated platelet concentrates.
- Platelet aggregation was measured using light transmission aggregometry in response to various agonists.
- Commonly used agonists and their concentrations include:
 - Collagen: 5 μg/mL and 10 μg/mL[6]
 - Thrombin: 0.25 U/mL and 0.5 U/mL[6]
- The maximum percentage of aggregation was recorded and compared between treated and control platelets.

Flow Cytometry for Platelet Activation Markers:

- Platelets were stained with fluorescently labeled monoclonal antibodies specific for surface markers of activation, such as P-selectin (CD62P), and the activated form of the fibrinogen receptor (PAC-1).
- Samples were analyzed on a flow cytometer to quantify the percentage of positive platelets and the mean fluorescence intensity.



Toxicology and Genotoxicity Assays

A comprehensive toxicological assessment was conducted to ensure the safety of **amotosalen**-treated blood products.

Ames Test (Bacterial Reverse Mutation Assay):

- This test was performed to assess the mutagenic potential of **amotosalen**.
- Histidine-dependent strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102)
 were exposed to varying concentrations of amotosalen, with and without metabolic activation (S9 mix).[7]
- The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[7]

In Vivo Micronucleus Assay:

- This assay was used to detect chromosomal damage.
- Mice were administered amotosalen, and bone marrow was harvested at specific time points.[7]
- Polychromatic erythrocytes were examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Quantification of Amotosalen and Photoproducts

High-Performance Liquid Chromatography (HPLC):

- A reverse-phase HPLC method with UV detection was developed and validated to quantify
 the concentration of amotosalen and its photoproducts in plasma and platelet concentrates.
- The method typically involves protein precipitation followed by injection onto a C18 column.



- The mobile phase composition and gradient are optimized to achieve separation of amotosalen from its photoproducts and endogenous plasma components.
- An internal standard, such as 4,5',8-trimethylpsoralen (TMP), is often used for accurate quantification.

Data Presentation Pathogen Inactivation Efficacy

The **amotosalen**/UVA treatment has demonstrated high efficacy in inactivating a broad range of pathogens. The following table summarizes the log reduction values for selected viruses, bacteria, and parasites.



Pathogen Category	Pathogen Species	Log Reduction in Platelets	Log Reduction in Plasma
Enveloped Viruses	Human Immunodeficiency Virus 1 (HIV-1)	>5.8	>6.8
Hepatitis B Virus (HBV)	>4.5	>4.5	
Hepatitis C Virus (HCV)	>5.0	>4.5	
West Nile Virus (WNV)	>6.9	>6.8	
SARS-CoV-2	>3.2	>3.3	_
Non-Enveloped Viruses	Human Adenovirus 5	>4.7	>6.8
Gram-Positive Bacteria	Staphylococcus aureus	>6.6	N/A
Staphylococcus epidermidis	>6.6	>7.3	
Streptococcus pyogenes	>6.8	N/A	_
Gram-Negative Bacteria	Klebsiella pneumoniae	>7.0	>7.4
Yersinia enterocolitica	>7.0	>7.3	_
Escherichia coli	>7.0	N/A	_
Spirochetes	Treponema pallidum	>6.8	>5.9
Borrelia burgdorferi	N/A	>10.6	_
Protozoa	Plasmodium falciparum (Malaria)	>6.1	>6.9



Trypanosoma cruzi (Chagas disease)	>5.8	>5.0
Babesia microti	>5.4	>5.3

Data compiled from multiple sources.[3][8][9]

In Vitro Platelet Function

Studies have shown that **amotosalen**/UVA treatment can have some effects on in vitro platelet function.

Assay	Agonist	Day 1	Day 5	Day 7
Platelet Aggregation (% of control)	Collagen (5 μg/mL)	20.5%	-	-
Thrombin (0.25 U/mL)	40.2%	-	-	
P-selectin Expression (% positive cells)	Resting	No significant difference	-	-
Glycoprotein Ibα Expression (MFI)	-	Significantly reduced	-	-

MFI: Mean Fluorescence Intensity. Data from Stivala et al.[6]

Genotoxicity Profile

Amotosalen has been extensively tested for its genotoxic potential.

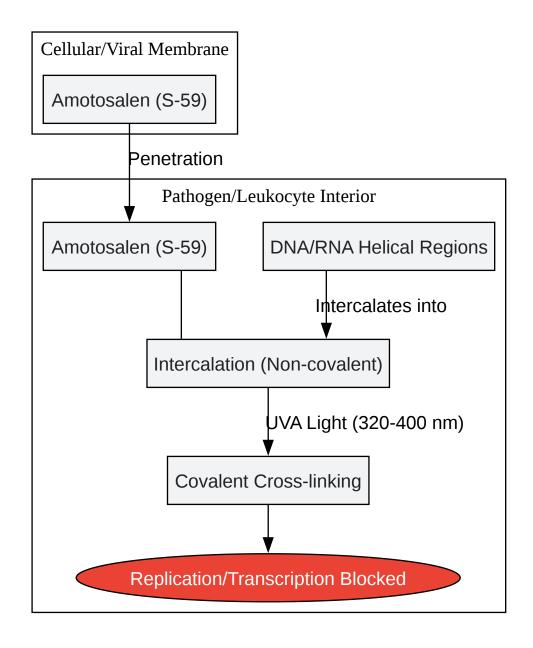


Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium	Without S9	Mutagenic
With S9	Reduced activity		
Mouse Lymphoma Assay	L5178Y TK+/- cells	Without S9	Mutagenic
With S9	No activity		
Chromosomal Aberration	CHO cells	Without S9	Clastogenic
With S9	Reduced activity		
In Vivo Micronucleus	Mouse bone marrow	N/A	Negative

Data from Ciaravino et al.[7] It is important to note that the in vitro genotoxic effects were observed at concentrations far exceeding those found in transfused products, and in vivo studies at high multiples of the clinical dose were negative. The mutagenic hazard to a transfusion recipient is considered negligible.[7]

Visualizations Mechanism of Action of Amotosalen





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Caption: Mechanism of **amotosalen**-mediated pathogen inactivation.

Experimental Workflow for Pathogen Inactivation

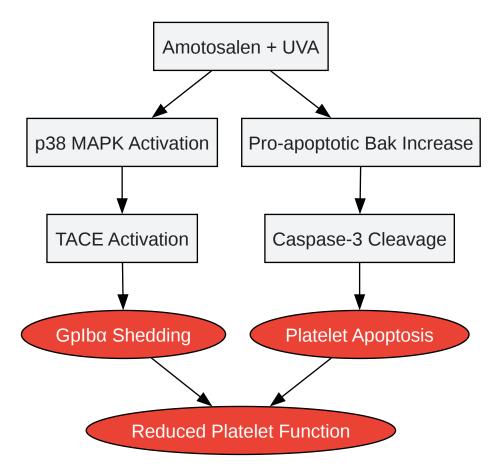




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Caption: Workflow for evaluating pathogen inactivation efficacy.

Signaling Pathway of Amotosalen-Induced Platelet Effects



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Caption: Signaling pathways affected by amotosalen/UVA in platelets.

Conclusion

The early research and discovery of **amotosalen** (S-59) established it as a potent and broadly effective pathogen-inactivating agent for platelet and plasma components. The mechanism of action, based on nucleic acid cross-linking, is well-characterized. Extensive preclinical studies have demonstrated its efficacy against a wide range of transfusion-relevant pathogens while maintaining an acceptable safety profile. While in vitro studies have indicated some effects on platelet function, the overall toxicological risk to transfusion recipients is considered negligible. The development of **amotosalen** represents a significant advancement in blood safety, providing a proactive measure to protect against both known and emerging infectious threats.

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